REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][CH2:10][CH2:11][CH2:12][CH:13]([CH:15]([CH3:17])C)C.[CH3:18][CH2:19]CC(CC(C)C)C.CC(CC(C(C)C)C)C>>[CH2:18]([C:3]1[CH:2]=[C:1]([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=1)[CH2:19][CH2:17][CH2:15][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9] |f:1.2.3|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
131.74 g
|
Type
|
reactant
|
Smiles
|
CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C
|
Name
|
15
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
heptanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave crude product (225.23 g), which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)C=1C=C(C(=CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203.76 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 253.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |